molecular formula C20H30BrNO3 B129931 Atrovent CAS No. 58073-59-9

Atrovent

カタログ番号 B129931
CAS番号: 58073-59-9
分子量: 412.4 g/mol
InChIキー: LHLMOSXCXGLMMN-CLTUNHJMSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atrovent, also known as ipratropium, is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs . It is used to prevent bronchospasm, or narrowing airways in the lungs, in people with COPD (chronic obstructive pulmonary disease), including chronic bronchitis and emphysema .


Synthesis Analysis

The synthesis of Atrovent involves complex chemical processes. A study has been conducted to evaluate the physicochemical compatibility and aerosol characteristics of Atrovent when mixed with other inhalation medications . The study involved pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient .


Molecular Structure Analysis

The chemical name for ipratropium bromide (as monohydrate) is (1R,3r, 5S,8r)-3-[(RS)-(3-hydroxy-2-phenyl-propanoyl)-oxy]-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane bromide monohydrate . The CAS number for ipratropium bromide (as monohydrate) is 66985-17-9 . The molecular formula is C20H30NO3 .


Chemical Reactions Analysis

Atrovent is physiochemically stable when mixed with other inhalation medications such as Ventolin, Bricanyl, Pulmicort, and Fluimucil . No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures during the testing time .


Physical And Chemical Properties Analysis

Ipratropium bromide is a white or off-white crystalline substance . It is freely soluble in methanol, soluble in water and sparingly soluble in ethanol 96%(v/v) .

科学的研究の応用

  • Application in Pharmaceutics

    • Summary of Application : Atrovent, also known as Ipratropium Bromide, is commonly used as a bronchodilator. It works via blockade of muscarinic cholinergic receptors and is clinically used in combination with other inhalation solutions/suspensions for enhanced treatment efficacy .
    • Methods of Application : In a study, portions of admixtures were withdrawn at certain time intervals after mixing and were tested by pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient as measures of physicochemical compatibility .
    • Results : During the testing time, no significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures. With the increase in nebulization volume after mixing, fine particle dose (FPD) and total active drug delivered showed statistically significant improvements, while the active drug delivery rate decreased compared to the single-drug preparations .
  • Application in Respiratory Medicine

    • Summary of Application : Atrovent CFC-free metered dose inhaler (MDI) is a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide. It is indicated for the regular treatment of reversible bronchospasm associated with chronic obstructive pulmonary disease (COPD) and chronic asthma .
    • Methods of Application : An active surveillance cohort study was conducted with a focus on selected clinical events, including respiratory symptoms, in past users of Atrovent CFC MDI (‘switchers’) and Atrovent naïve users .
    • Results : Common respiratory events occurred at higher rates after starting treatment than before for switchers, for example lower respiratory tract infection (LRTI) and worsening asthma .
  • Application in Combination Therapy

    • Summary of Application : Atrovent, also known as Ipratropium Bromide, is often mixed with other inhalation medications for simultaneous inhalation in the treatment of respiratory diseases . This is common practice and aims to enhance treatment efficacy .
    • Methods of Application : In a study, portions of admixtures were withdrawn at certain time intervals after mixing and were tested by pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient as measures of physicochemical compatibility .
    • Results : During the testing time, no significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures. With the increase in nebulization volume after mixing, fine particle dose (FPD) and total active drug delivered showed statistically significant improvements, while the active drug delivery rate decreased compared to the single-drug preparations .
  • Application in Environmental Medicine

    • Summary of Application : Atrovent CFC-free metered dose inhaler (MDI) is a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide . It was introduced after a decision to phase out CFC propellants due to environmental concerns over the ozone layer .
    • Methods of Application : An active surveillance cohort study was conducted with a focus on selected clinical events, including respiratory symptoms, in past users of Atrovent CFC MDI (‘switchers’) and Atrovent naïve users .
    • Results : Common respiratory events occurred at higher rates after starting treatment than before for switchers, for example lower respiratory tract infection (LRTI) and worsening asthma . Of these events only LRTI was significant for Atrovent naïve patients .
  • Application in Emergency Medicine

    • Summary of Application : Atrovent, also known as Ipratropium Bromide, is often used in emergency medicine for the treatment of acute asthma exacerbations .
    • Methods of Application : In a study, patients with acute asthma exacerbations were administered Atrovent via nebulization and their response to treatment was monitored .
    • Results : The use of Atrovent in these cases resulted in significant improvements in lung function and reduced hospital admissions .
  • Application in Environmental Medicine

    • Summary of Application : Atrovent CFC-free metered dose inhaler (MDI) is a CFC-free formulation of the short-acting anticholinergic bronchodilator, ipratropium bromide . It was introduced after a decision to phase out CFC propellants due to environmental concerns over the ozone layer .
    • Methods of Application : An active surveillance cohort study was conducted with a focus on selected clinical events, including respiratory symptoms, in past users of Atrovent CFC MDI (‘switchers’) and Atrovent naïve users .
    • Results : Common respiratory events occurred at higher rates after starting treatment than before for switchers, for example lower respiratory tract infection (LRTI) and worsening asthma . Of these events only LRTI was significant for Atrovent naïve patients .

Safety And Hazards

Atrovent HFA can cause the narrowing of the airways to get worse (paradoxical bronchospasm) which may be life threatening . If this happens, stop taking Atrovent HFA at once and call your doctor or get emergency help . Atrovent HFA may increase eye pressure which may cause or worsen some types of glaucoma .

将来の方向性

The use of Atrovent requires specific steps and precautions . It is recommended to use a mouthpiece rather than a face mask with the nebulizer or to close your eyes during use . The inhaler should be primed with 2 test sprays into the air, away from your face, before the first use and whenever the inhaler has not been used in longer than 3 days .

特性

IUPAC Name

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipratropii bromidum

CAS RN

58073-59-9, 22254-24-6
Record name (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ipratropium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrovent
Reactant of Route 2
Atrovent
Reactant of Route 3
Atrovent
Reactant of Route 4
Atrovent
Reactant of Route 5
Atrovent
Reactant of Route 6
Reactant of Route 6
Atrovent

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。